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  • Product: 3-Methoxypyridazine 1-oxide
  • CAS: 23200-93-3

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Protocols & Analytical Methods

Method

Application Notes: 3-Methoxypyridazine 1-Oxide in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Synthetic Potential of 3-Methoxypyridazine 1-Oxide 3-Methoxypyridazine 1-oxide is a heterocyclic compound of growing interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of 3-Methoxypyridazine 1-Oxide

3-Methoxypyridazine 1-oxide is a heterocyclic compound of growing interest in synthetic organic chemistry. The unique electronic architecture of this molecule, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing N-oxide functionality on the π-deficient pyridazine ring, imparts a distinct reactivity profile. The N-oxide group not only modifies the electron density of the ring but also serves as a versatile functional handle for a variety of transformations.

This guide provides an in-depth exploration of the synthesis and key applications of 3-methoxypyridazine 1-oxide. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into its use as a building block for more complex molecular scaffolds. The protocols described herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Core Reactivity and Electronic Profile

The reactivity of 3-methoxypyridazine 1-oxide is governed by a delicate electronic balance. The pyridazine core is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. The N-oxide group further withdraws electron density from the ring through inductive effects but can also donate electron density via resonance, particularly to the C4 and C6 positions. Conversely, the 3-methoxy group is a strong electron-donating group through resonance, enriching the C4 and C6 positions. This push-pull relationship creates a nuanced reactivity map, allowing for selective functionalization that might be challenging on the parent pyridazine.

Caption: Electronic effects governing the reactivity of 3-methoxypyridazine 1-oxide.

I. Synthesis of 3-Methoxypyridazine 1-Oxide

The most direct route to 3-methoxypyridazine 1-oxide is the N-oxidation of the parent heterocycle, 3-methoxypyridazine. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions.

Causality Behind Experimental Choices:

  • Oxidant: m-CPBA is often preferred for its high reactivity and solubility in common organic solvents like dichloromethane (DCM) or chloroform. Hydrogen peroxide in acetic acid is a classic, cost-effective alternative, though it may require higher temperatures and longer reaction times.[1]

  • Solvent: A non-protic solvent like DCM is ideal for m-CPBA to ensure stability of the peroxy acid. For H₂O₂/AcOH, acetic acid itself acts as the solvent and catalyst.

  • Temperature: N-oxidation reactions are exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature helps to control the reaction rate and minimize potential side reactions.

  • Workup: A basic wash (e.g., with sodium bicarbonate or sodium carbonate solution) is essential to neutralize the acidic byproduct (m-chlorobenzoic acid or acetic acid) and any remaining oxidant, facilitating product isolation.

Protocol 1: N-Oxidation of 3-Methoxypyridazine with m-CPBA

synthesis_workflow start Dissolve 3-Methoxypyridazine in Dichloromethane (DCM) add_mcpba Add m-CPBA (1.1 eq) portion-wise at 0 °C start->add_mcpba stir Stir at 0 °C for 30 min, then at RT for 12-16 h add_mcpba->stir monitor Monitor reaction by TLC (e.g., EtOAc/Hexane) stir->monitor quench Quench with aq. Na₂SO₃ (to destroy excess oxidant) monitor->quench Reaction Complete wash_base Wash with saturated aq. NaHCO₃ quench->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify

Caption: Experimental workflow for the synthesis of 3-methoxypyridazine 1-oxide.

Step-by-Step Methodology:

  • Preparation: To a solution of 3-methoxypyridazine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a more polar product spot.

  • Quenching: Upon completion, cool the mixture again to 0 °C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stirring vigorously for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-methoxypyridazine 1-oxide as a crystalline solid.

II. Application in Electrophilic Aromatic Substitution: Directed Nitration

The N-oxide functionality is a powerful activating group for electrophilic aromatic substitution on π-deficient heterocycles. In the case of pyridazine N-oxides, the N-oxide directs electrophiles to the C4 and C6 positions. For 3-methoxypyridazine 1-oxide, the powerful ortho-, para-directing effect of the methoxy group reinforces this directing effect, strongly activating the C4 and C6 positions for substitution.

Studies on the closely related 3,5-dimethoxypyridazine-1-oxide have shown that nitration occurs selectively.[2] This demonstrates the utility of the N-oxide in concert with methoxy groups to achieve regiocontrolled functionalization of the pyridazine core.

Causality Behind Experimental Choices:

  • Nitrating Agent: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard and most effective reagent for generating the powerful electrophile, the nitronium ion (NO₂⁺).

  • Temperature Control: Nitration is a highly exothermic and potentially hazardous reaction. Maintaining a low temperature (0-10 °C) during the addition of the substrate is critical for safety and to prevent undesired side reactions or decomposition.

  • Reaction Quenching: Pouring the reaction mixture onto ice is the standard method to quench the reaction. This serves to dilute the strong acids and dissipate the heat generated during neutralization.

  • Neutralization: Careful neutralization with a base (e.g., sodium carbonate or ammonium hydroxide) is required to bring the pH to a level where the product can be safely extracted.

Protocol 2: Regioselective Nitration of a Methoxy-Substituted Pyridazine 1-Oxide

This protocol is adapted from procedures for analogous substituted pyridazine and pyridine N-oxides.[2][3]

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a thick-walled flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL) to 0 °C in an ice-salt bath. Add fuming nitric acid (e.g., 2.5 mL) dropwise with stirring, maintaining the temperature below 10 °C.

  • Substrate Addition: To the cold nitrating mixture, add solid 3-methoxypyridazine 1-oxide (1.0 eq) portion-wise over 30 minutes. Use a thermometer to ensure the internal temperature remains between 0 and 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the cold acidic solution by the portion-wise addition of solid sodium carbonate or dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This step must be performed with caution in a well-ventilated fume hood due to gas evolution.

  • Extraction: Extract the resulting aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the nitrated product(s).

Expected Regioselectivity:

Based on the combined directing effects, nitration is expected to occur at the C4 or C6 position. The precise ratio may depend on steric factors and the exact reaction conditions.

Caption: Generalized mechanism for the nitration of 3-methoxypyridazine 1-oxide. (Note: Image placeholders would be replaced with actual chemical structure diagrams in a final document).

III. Potential Application in Photochemistry

Recent studies have highlighted the utility of pyridazine N-oxides as photoactivatable precursors for reactive species.[4] For example, upon irradiation with UV light (e.g., 350 nm), substituted pyridazine N-oxides can undergo deoxygenation to release atomic oxygen [O(³P)] or undergo ring-opening to form valuable (Z)-diazoenone intermediates.[5] These intermediates can be trapped or can rearrange to form other heterocyclic systems like pyrazoles.

While this chemistry has been primarily demonstrated on derivatives like 3,6-dichloropyridazine N-oxide, the fundamental photochemical reactivity is a feature of the pyridazine N-oxide core. The methoxy substituent on the 3-position would be expected to influence the electronic properties of the excited state and the subsequent reaction pathways, offering opportunities for novel transformations.

Hypothesized Photochemical Pathways:

  • Photo-deoxygenation: Irradiation could lead to the cleavage of the N-O bond, releasing atomic oxygen and generating 3-methoxypyridazine. This application is particularly relevant for controlled oxidation reactions in complex molecular settings.

  • Photo-isomerization: The N-oxide could rearrange to a transient oxaziridine intermediate, which then opens to a diazo species. This highly reactive intermediate could then undergo thermal or metal-catalyzed cyclization to yield substituted pyrazoles, a valuable scaffold in medicinal chemistry.

Table 1: Comparison of Potential Photochemical Outcomes

PathwayKey IntermediateFinal Product TypePotential Utility
DeoxygenationExcited State N-OxideAtomic Oxygen [O(³P)]C-H Oxidation, Biomolecule modification
Isomerization(Z)-diazoenoneSubstituted PyrazoleAccess to N-heterocyclic scaffolds

Researchers exploring this area should consider that the efficiency and outcome of photochemical reactions are highly dependent on the solvent, wavelength of light, and the presence of sensitizers or quenchers.

IV. Summary and Outlook

3-Methoxypyridazine 1-oxide is a versatile synthetic intermediate whose full potential is still being explored. Its preparation via direct N-oxidation is straightforward, providing access to a building block with a unique electronic profile. The synergistic directing effects of the N-oxide and methoxy groups enable highly regioselective electrophilic substitutions, such as nitration, providing a clear pathway to polysubstituted pyridazines.

Furthermore, the potential for novel photochemical transformations opens exciting avenues for the synthesis of other heterocyclic systems. As the demand for complex, functionalized nitrogen heterocycles in drug discovery and materials science continues to grow, 3-methoxypyridazine 1-oxide and its derivatives are poised to become increasingly valuable tools in the synthetic chemist's arsenal.

References

  • Dantignana, V., & Toste, F. D. (2023). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society, 145(35), 19476–19481. [Link]

  • Dantignana, V. (2018). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Berkeley. [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1963). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 82(11), 1131-1134. [Link]

  • Gospodinov, N., et al. (1970). Synthesis and reactions of 3,5-dimethoxypyridazine-1-oxide. Izvestiya po Himiya, Bulgarska Akademiya na Naukite, 3, 535-542.
  • Shams, H. Z. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(5), 242-268. [Link]

  • Stalinski, K. (2024). Energetic Functionalization of the Pyridazine Scaffold: Synthesis and Characterization of 3,5-Diamino-4,6-dinitropyridazine-1-Oxide. Molecules, 29(1), 245. [Link]

  • van der Plas, H. C. (1978). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Recueil des Travaux Chimiques des Pays-Bas, 97(5), 130-139. [Link]

Sources

Application

Application Notes and Protocols: The Emerging Role of Pyridazine N-Oxides in Advanced Materials Science

Audience: Researchers, materials scientists, and chemical engineers. Abstract: Pyridazine N-oxides are a versatile class of heterocyclic compounds that are rapidly gaining prominence in materials science. The unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, materials scientists, and chemical engineers.

Abstract: Pyridazine N-oxides are a versatile class of heterocyclic compounds that are rapidly gaining prominence in materials science. The unique electronic properties conferred by the N-oxide moiety, combined with the inherent characteristics of the pyridazine ring, make these molecules powerful building blocks for a diverse range of functional materials. This comprehensive guide provides an in-depth exploration of the applications of pyridazine N-oxides in energetic materials, photochemistry, and optoelectronics. Detailed experimental protocols, causality-driven explanations, and quantitative data are presented to enable researchers to harness the potential of these remarkable compounds.

Introduction: The Pyridazine N-Oxide Scaffold - A Gateway to Advanced Functionality

Pyridazine N-oxides are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, with one of them being oxidized. This N-oxide functionality is not merely a passive substituent; it fundamentally alters the electronic landscape of the pyridazine ring, leading to a unique combination of properties that are highly advantageous in materials design.

The N-oxide group acts as a strong electron-donating group through resonance, while the nitrogen atom of the N-O bond is electron-withdrawing. This push-pull electronic character enhances the dipole moment and polarizability of the molecule, which is a key attribute for applications in nonlinear optics. Furthermore, the oxygen atom of the N-oxide group can serve as an internal oxygen source, a feature that is particularly valuable in the design of high-performance energetic materials.[1]

The photochemistry of pyridazine N-oxides is another area of significant interest. Upon irradiation with UV light, these compounds can undergo a variety of transformations, including ring-opening and deoxygenation, to generate highly reactive intermediates.[2] This photo-reactivity opens up avenues for their use as photo-responsive materials and as precursors in complex organic syntheses.

This guide will delve into the practical aspects of working with pyridazine N-oxides, providing detailed protocols for their synthesis and their application in key areas of materials science.

Application in Energetic Materials

The incorporation of pyridazine N-oxides into the molecular structure of energetic materials offers a strategic approach to enhancing their performance and safety profile. The N-oxide moiety serves as a built-in source of oxygen, improving the oxygen balance of the explosive, which is a critical factor in achieving a complete and powerful detonation. Additionally, the planar structure of the pyridazine ring promotes efficient crystal packing, leading to materials with higher densities and, consequently, greater detonation velocities and pressures.[3]

Synthesis of a High-Energy Pyridazine N-Oxide Derivative

This protocol details the synthesis of 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide, a representative energetic material derived from a pyridazine N-oxide precursor.[3] The synthesis starts from the commercially available 3,6-dichloropyridazine, which is first oxidized and then subjected to nitration and subsequent nucleophilic substitution.

Protocol 2.1: Synthesis of 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide

Materials:

  • 3,6-dichloropyridazine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Methylamine solution (40% in water)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

  • N-Oxidation:

    • Dissolve 3,6-dichloropyridazine (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (1.1 eq) in DCM to the flask with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,6-dichloropyridazine N-oxide.

  • Nitration:

    • Carefully add the obtained 3,6-dichloropyridazine N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) at 0 °C.

    • Slowly warm the mixture to 60 °C and maintain this temperature for 4 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry to yield 3,6-dichloro-4,5-dinitropyridazine N-oxide.

  • Amination:

    • Suspend the dinitro compound in ethanol.

    • Add an excess of methylamine solution (40% in water) dropwise at room temperature.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature, and the product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 3,5-bis(methylamino)-4,6-dinitropyridazine-1-oxide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis to confirm its structure and purity.

Diagram 2.1: Synthetic Pathway to a Pyridazine N-Oxide Energetic Material

G cluster_0 Starting Material cluster_1 N-Oxidation cluster_2 Nitration cluster_3 Amination start 3,6-Dichloropyridazine step1 3,6-Dichloropyridazine N-oxide start->step1 m-CPBA, DCM step2 3,6-Dichloro-4,5-dinitropyridazine N-oxide step1->step2 HNO3, H2SO4 end_product 3,5-bis(methylamino)-4,6- dinitropyridazine-1-oxide step2->end_product Methylamine, Ethanol

Caption: Synthetic route to a high-energy pyridazine N-oxide derivative.

Performance and Sensitivity Characterization

The performance of an energetic material is primarily defined by its detonation velocity and pressure. Its safety in handling and storage is assessed by its sensitivity to external stimuli like impact and friction.

Protocol 2.2: Detonation Velocity and Sensitivity Testing

Detonation Velocity Measurement:

  • The detonation velocity is typically measured using the optical fiber method.

  • The explosive charge is pressed into a cylindrical pellet of a specific diameter and density.

  • Two optical fibers are inserted into the charge at a known distance apart.

  • Upon detonation, the light emitted from the detonation front is transmitted through the fibers to a photodetector.

  • The time interval between the signals from the two fibers is measured, and the detonation velocity is calculated.[4][5]

Impact and Friction Sensitivity:

  • BAM Fallhammer Test (Impact Sensitivity): A known weight is dropped from a specified height onto a sample of the energetic material. The energy at which there is a 50% probability of initiation (E₅₀) is determined.[6]

  • BAM Friction Test: A sample of the material is subjected to a frictional force between two porcelain surfaces. The force at which initiation occurs is recorded.[7][8]

Table 2.1: Properties of a Representative Pyridazine N-Oxide Energetic Material

PropertyValueReference
Detonation Velocity (D)8.91 km/s[9]
Detonation Pressure (P)28.3 GPa[9]
Impact Sensitivity (E₅₀)> 40 J[3]
Friction Sensitivity> 360 N[3]

Note: The values presented are for a representative advanced energetic material and may vary for the specific compound synthesized in Protocol 2.1.

Application in Photochemistry and Photo-responsive Materials

The photochemical reactivity of pyridazine N-oxides makes them valuable precursors in organic synthesis and as active components in photo-responsive materials. Upon UV irradiation, they can undergo ring-opening to form reactive intermediates or release atomic oxygen, enabling unique chemical transformations.[2][10]

Photochemical Conversion to Pyrazoles

One of the synthetically useful photochemical reactions of pyridazine N-oxides is their conversion to pyrazoles. This transformation proceeds through a (Z)-diazoenone intermediate.[2]

Protocol 3.1: Photochemical Synthesis of a Pyrazole Derivative

Materials:

  • 3-Aryl-6-chloropyridazine N-oxide (synthesized via Suzuki coupling from 3,6-dichloropyridazine N-oxide)

  • Anhydrous tetrahydrofuran (THF)

  • Rayonet photoreactor equipped with 350 nm lamps

  • Quartz reaction vessel

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • Dissolve the 3-aryl-6-chloropyridazine N-oxide in anhydrous THF in the quartz reaction vessel to a concentration of 0.1 M.

  • Degas the solution with nitrogen or argon for 15 minutes to remove dissolved oxygen.

  • Place the reaction vessel in the Rayonet photoreactor.

  • Irradiate the solution with 350 nm UV light at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the resulting pyrazole derivative by column chromatography on silica gel.

G start 3-Aryl-6-chloropyridazine N-oxide intermediate (Z)-Diazoenone intermediate start->intermediate hv (350 nm), THF end_product Pyrazole derivative intermediate->end_product Thermal cyclization, -N2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methoxypyridazine 1-Oxide Reactions

Welcome to the technical support center for 3-Methoxypyridazine 1-Oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile he...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxypyridazine 1-Oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic N-oxide. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Identifying & Mitigating Byproducts

This section addresses specific issues that may arise during the synthesis and subsequent functionalization of 3-Methoxypyridazine 1-Oxide.

Q1: My N-oxidation of 3-methoxypyridazine is resulting in a low yield and multiple spots on my TLC plate. What's going on?

This is a common issue that typically points to one of three culprits: incomplete reaction, product degradation, or the formation of stable side products.

Causality & Resolution:

  • Incomplete Reaction: The N-oxidation of pyridazines, while generally efficient, requires careful control of stoichiometry and conditions. The lone pair on the second nitrogen atom is less basic, making the reaction less facile than with pyridine.

    • Solution: Ensure at least 1.1 to 1.5 equivalents of your oxidant (e.g., m-CPBA, H₂O₂) are used. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40-50°C) can be beneficial, but must be done cautiously.

  • Product Degradation: Aromatic N-oxides are generally stable, but can be susceptible to degradation under harsh conditions, such as excessively high temperatures or the presence of strong acids or metals.[1]

    • Solution: Maintain a controlled temperature. When using hydrogen peroxide with acetic acid, the reaction can be exothermic; active cooling may be necessary. Avoid unnecessarily long reaction times after the starting material has been consumed.

  • Byproduct Formation: Several byproducts can account for the extra spots on your TLC.

    • Unreacted Starting Material: The most common "byproduct." Easily identified by comparing with a standard of 3-methoxypyridazine.

    • O-Demethylation: Aggressive oxidants or acidic conditions can sometimes lead to the cleavage of the methyl ether, yielding 3-hydroxypyridazine 1-oxide. This byproduct will be significantly more polar than your target compound. While more commonly seen in metabolic studies[2], it can occur under vigorous synthetic conditions.

    • Oxidant-Derived Impurities: If using m-CPBA, the resulting m-chlorobenzoic acid is a common impurity. It can be removed with a mild aqueous bicarbonate wash during workup.

G start Low Yield of 3-Methoxypyridazine 1-Oxide check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present no_sm Starting Material Consumed check_sm->no_sm increase_oxidant Increase Oxidant Stoichiometry (1.1 -> 1.5 eq) sm_present->increase_oxidant Yes complex_mixture Complex Mixture of Products? no_sm->complex_mixture Yes purification_issue Product Lost During Workup/ Purification? Review procedure. no_sm->purification_issue No, clean baseline increase_time_temp Increase Reaction Time or Temperature Moderately increase_oxidant->increase_time_temp check_degradation Hypothesis: Degradation - Re-run at lower temperature - Reduce reaction time complex_mixture->check_degradation Yes check_side_reactions Hypothesis: Side Reactions - Check for demethylation (polar spot) - Ensure proper workup to remove  oxidant byproducts complex_mixture->check_side_reactions No, few distinct spots

Caption: Workflow for diagnosing low N-oxidation yields.

Q2: I'm attempting to chlorinate 3-Methoxypyridazine 1-Oxide with POCl₃ and I'm getting an isomeric mixture. How can I improve the regioselectivity?

The N-oxide group is a powerful activating group that directs nucleophilic substitution to the positions ortho and para to it (C6 and C4, respectively).[3][4] This dual activation is the root cause of isomeric mixtures.

Causality & Resolution:

The reaction proceeds via an initial attack of the N-oxide oxygen onto the phosphorus atom of POCl₃, forming a reactive intermediate. A chloride ion then attacks the pyridazine ring. While attack at C6 is often sterically and electronically favored, attack at C4 is a competing pathway.

  • Controlling Temperature: Lowering the reaction temperature (e.g., from reflux to 60-80°C, or even lower) can often enhance the selectivity for the thermodynamically favored product, which is typically the C6-chloro isomer. The higher activation energy required for the C4 attack is less readily overcome at lower temperatures.

  • Solvent Choice: The choice of solvent can influence the stability of the intermediates and transition states. While often run neat in excess POCl₃, performing the reaction in a non-polar solvent like toluene or a polar aprotic solvent like acetonitrile might alter the product ratio.

  • Alternative Reagents: For some transformations, other chlorinating agents like oxalyl chloride or Vilsmeier-Haack type reagents may offer different selectivity profiles.[5]

G c6_attack c6_attack product_c6 product_c6 c6_attack->product_c6 c4_attack c4_attack product_c4 product_c4 c4_attack->product_c4

Sources

Troubleshooting

Technical Support Center: Nitration of Pyridazine N-Oxides

Welcome to the technical support center for the nitration of pyridazine N-oxides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of pyridazine N-oxides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging yet crucial transformation. The inherent electronic nature of the pyridazine ring system, combined with the influence of the N-oxide functionality, presents unique hurdles not always encountered with simpler heterocyclic systems like pyridine.

This document provides in-depth troubleshooting guides and frequently asked questions to address common issues, from low conversion to product decomposition, ensuring your research proceeds efficiently and successfully.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the nitration of pyridazine N-oxides. Each issue is analyzed from a mechanistic standpoint to provide robust, chemically-sound solutions.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, heated it for hours, and TLC or LC-MS analysis shows only the starting pyridazine N-oxide remaining.

Probable Causes & Solutions
  • Insufficient Reaction Temperature: The pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. While the N-oxide group donates electron density into the ring, the overall system can still be significantly deactivated towards electrophilic aromatic substitution compared to pyridine N-oxide.[1][2]

    • Solution: Gradually and cautiously increase the reaction temperature in 10-15 °C increments. Reactions that are sluggish at 100 °C may require temperatures up to 130-140 °C to proceed at a reasonable rate.[1] Always monitor for signs of decomposition at higher temperatures.

  • Inadequate Nitrating Agent Strength: The standard mixture of fuming nitric acid and concentrated sulfuric acid is potent, but its effectiveness can be compromised by the quality of the reagents or an incorrect ratio. Sulfuric acid's primary role is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[3]

    • Solution:

      • Verify Reagent Quality: Use fresh, high-purity fuming nitric acid (>90%) and concentrated sulfuric acid (98%). Older reagents can absorb atmospheric moisture, reducing their efficacy.

      • Optimize Acid Ratio: A common starting point is a 1:2 or 1:3 volume ratio of fuming HNO₃ to concentrated H₂SO₄. For particularly deactivated substrates, employing fuming sulfuric acid (oleum) can increase the concentration of the active nitronium ion, but this should be done with extreme caution due to its reactivity.

  • Protonation of the Second Ring Nitrogen: In the strongly acidic medium, the non-oxidized ring nitrogen can become protonated. This adds a formal positive charge to the ring, severely deactivating it towards attack by the positively charged nitronium ion.[4]

    • Solution: While unavoidable in mixed acid, this effect underscores the need for elevated temperatures to overcome the high activation energy barrier. Alternative, less acidic nitrating systems could be explored, though these are less common for this specific transformation.

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion (Starting Material Unchanged) q1 Is Reaction Temperature >120°C? start->q1 s1 Action: Cautiously increase temperature in 10-15°C increments. Monitor for decomposition. q1->s1 No q2 Are Nitrating Agents Fresh and Anhydrous? q1->q2 Yes s1->q2 s2 Action: Use fresh fuming HNO3 and concentrated H2SO4. q2->s2 No q3 Is HNO3:H2SO4 Ratio Optimized? q2->q3 Yes s2->q3 s3 Action: Ensure a V/V ratio of at least 1:2. Consider using oleum for highly deactivated substrates (with caution). q3->s3 No end Re-run Experiment and Monitor Progress (TLC/LC-MS) q3->end Yes s3->end

Caption: Troubleshooting Decision Tree for Low Conversion.

Issue 2: Product Decomposition or Charring

The reaction mixture turns dark brown or black, and work-up yields intractable tar or a complex mixture of unidentifiable byproducts.

Probable Causes & Solutions
  • Excessive Temperature: While high temperatures are often needed to drive the reaction, pyridazine N-oxides can be thermally sensitive, especially in a highly oxidative environment.[5] The N-O bond can be labile, and the ring itself can undergo oxidative degradation.

    • Solution: Find the "sweet spot." Determine the minimum temperature required for a slow but clean conversion. It is often better to run a reaction for a longer time at a slightly lower temperature (e.g., 24 hours at 110 °C vs. 3 hours at 140 °C).

  • Runaway Reaction: The nitration of aromatic compounds is highly exothermic.[6] If the nitrating agent is added too quickly or cooling is insufficient, localized hot spots can form, leading to rapid decomposition.

    • Solution:

      • Slow Addition: Always add the nitrating acid mixture dropwise to the substrate at a controlled temperature. For larger-scale reactions, pre-heating the substrate to a moderate temperature (e.g., 60-70 °C) before the slow addition of the nitrating agent can help maintain better temperature control throughout the exothermic addition process.[7]

      • Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat evenly throughout the reaction mixture.

  • Oxidative Side Reactions: The nitrating mixture is a powerful oxidizing agent. Functional groups on the pyridazine ring or the ring itself can be oxidized, leading to degradation. This is particularly true if there are oxidizable substituents like alkyl groups.

    • Solution: Ensure that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen, which can sometimes participate in side reactions at high temperatures. If possible, choose substrates with robust, non-oxidizable substituents.

Issue 3: Formation of Unexpected Isomers or Byproducts

The reaction works, but you've isolated the wrong regioisomer, a dinitrated product, or other unexpected compounds.

Probable Causes & Solutions
  • Competing Directing Effects: The regiochemical outcome is a balance between the activating, ortho-, para-directing N-oxide group and the deactivating, meta-directing influence of the second ring nitrogen.

    • N-Oxide at N1: The N-oxide at position 1 strongly activates positions 4 and 6 for electrophilic attack. The ring nitrogen at position 2 deactivates the adjacent positions (1 and 3). Therefore, nitration is most likely to occur at the 4-position, which is para to the N-oxide and meta to the other nitrogen. Nitration at the 6-position is also possible but may be less favored.

    • Solution: The regioselectivity is inherent to the substrate's electronics. If the undesired isomer is the major product, a different synthetic strategy may be required, such as installing the nitro group before N-oxidation.

  • Over-Nitration (Dinitration): If the pyridazine N-oxide substrate contains strongly activating groups (e.g., methoxy, amino), the resulting mono-nitro product may be sufficiently activated to undergo a second nitration.

    • Solution:

      • Control Stoichiometry: Use a controlled amount of the nitrating agent (e.g., 1.05-1.1 equivalents of HNO₃).

      • Monitor Reaction Progress: Carefully track the reaction by TLC or LC-MS. Quench the reaction as soon as the desired mono-nitro product reaches maximum concentration, before significant amounts of the dinitrated byproduct appear.[8]

  • Denitration/Rearrangement: Under harsh conditions (high temperature, strong acid), a nitro group can sometimes be cleaved or migrate, leading to unexpected products.

    • Solution: Employ the mildest possible conditions that still afford a reasonable reaction rate. This minimizes the likelihood of thermodynamic byproduct formation.

Reaction Mechanism & Regioselectivity

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack on Pyridazine 1-Oxide HNO3 HNO₃ HSO4- HSO₄⁻ H2O-H+ H₂O⁺-H HNO3->H2O-H+ + H₂SO₄ H2SO4 H₂SO₄ NO2+ NO₂⁺ (Nitronium ion) Wheland Wheland Intermediate (Resonance Stabilized) NO2+->Wheland H2O-H+->NO2+ - H₂O PNO Pyridazine 1-Oxide PNO->Wheland + NO₂⁺ Product 4-Nitropyridazine 1-Oxide Wheland->Product - H⁺

Caption: General Mechanism for Nitration of Pyridazine 1-Oxide.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridazine N-oxide so much less reactive than pyridine N-oxide?

The second nitrogen atom in the pyridazine ring is strongly electron-withdrawing (inductive effect), which deactivates the entire ring system towards electrophilic attack. This effect counteracts the electron-donating resonance effect of the N-oxide group, resulting in a higher overall activation energy for nitration compared to pyridine N-oxide.[1][4]

Q2: Can I use a milder nitrating agent to avoid decomposition?

While classic mixed acid is the most common method, other nitrating agents could be considered, though they are less validated for this specific substrate class. Options might include:

  • KNO₃ / H₂SO₄: A solid source of nitrate that can sometimes offer more controlled reactions.

  • Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent that can sometimes be used under less acidic conditions.[9] Each alternative would require significant optimization.

Q3: My starting material is 3,6-dichloropyridazine N-oxide. Why is it failing to nitrate?

The two chlorine atoms are strongly deactivating, electron-withdrawing groups. Their presence, in addition to the second ring nitrogen, makes the aromatic ring extremely electron-poor and highly resistant to electrophilic substitution. Forcing conditions (very high temperatures, oleum) would likely be required, but these conditions also significantly increase the risk of complete decomposition of the starting material.[10] This specific transformation is exceptionally challenging.

Q4: How should I properly work up a nitration reaction?

Safety is paramount. The work-up procedure involves quenching a very strong, hot acid mixture.

  • Cooling: Allow the reaction mixture to cool completely to room temperature.

  • Quenching on Ice: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This should be done in a fume hood behind a safety shield.

  • Neutralization: Slowly add a saturated solution of a weak base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) in portions to neutralize the acid. Be prepared for significant gas evolution (CO₂).[7]

  • Extraction/Filtration: Once the pH is neutral or slightly basic (pH 7-8), the product may precipitate and can be collected by filtration. If it remains in solution, it can be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Q5: What is the best way to purify the crude nitropyridazine N-oxide?

Recrystallization is often the most effective method. Common solvents include acetone, ethanol, or mixtures of ethanol and water.[7] If recrystallization is ineffective, column chromatography on silica gel can be used, but be aware that these polar, nitro-containing compounds can sometimes be difficult to purify on silica.

Experimental Protocols

General Protocol for the Nitration of Pyridazine N-Oxide

This protocol is a general guideline based on established methods for pyridine N-oxides and should be adapted and optimized for your specific substrate.[7]

1. Preparation of the Nitrating Mixture (Done in an ice bath):

  • In a flask equipped with a stir bar and placed in an ice-water bath, add 30 mL of concentrated sulfuric acid (98%).

  • Slowly, dropwise, add 10 mL of fuming nitric acid (>90%) to the sulfuric acid with continuous stirring.

  • Allow the mixture to stir in the ice bath for 10-15 minutes before use.

2. Nitration Reaction:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing a sodium hydroxide solution), and an addition funnel, add the pyridazine N-oxide (e.g., 0.10 mol).

  • Heat the flask to 60-70 °C to melt or dissolve the starting material.

  • Transfer the prepared nitrating acid to the addition funnel.

  • Add the nitrating acid dropwise to the stirred pyridazine N-oxide over a period of 30-45 minutes. Monitor the internal temperature to ensure it does not rise uncontrollably.

  • After the addition is complete, slowly heat the reaction mixture to the target temperature (start at 110-120 °C) and maintain for 3-6 hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice/water, neutralizing, extracting, and analyzing by TLC or LC-MS.

3. Work-up and Isolation:

  • Cool the reaction vessel to room temperature.

  • In a large beaker (at least 10x the reaction volume), place a large amount of crushed ice (approx. 200g per 40 mL of acid mixture).

  • Under vigorous stirring, slowly pour the cooled reaction mixture onto the ice.

  • Carefully neutralize the acidic solution by the portion-wise addition of solid or saturated aqueous sodium carbonate until the pH is ~8.

  • If a solid precipitates, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation, then collect the product by vacuum filtration. Wash the solid with cold water and dry.

  • If the product is an oil or remains in solution, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., 3 x 100 mL of ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

4. Purification:

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone, ethanol) or by column chromatography.

Data Summary Table
ParameterRecommended Starting ConditionOptimization Strategy for Low Reactivity
Temperature 110-120 °CIncrease in 10-15 °C increments to max ~140 °C
Reaction Time 3-6 hoursIncrease time up to 24 hours at a moderate temperature
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄Use a higher ratio of H₂SO₄ (e.g., 1:3 v/v) or consider oleum
Stoichiometry 2-3 eq. of HNO₃Increase to 4-5 eq. for highly deactivated substrates
Work-up pH 7-8Ensure complete neutralization to avoid product loss

References

  • Youssif, S. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC2001, (i), 242-268.
  • Doyle, K. M., & Kuta, J. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC, 2022.
  • Ghosh, A., et al. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Weickgenannt, A. Pyridine N-Oxides. Baran Group Meeting, Scripps Research, 2012.
  • Sánchez-Viesca, F., & Gómez, R. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 2013, 3(5), 136-139.
  • Reactivity of Pyridine-N-Oxide. YouTube, 2020.
  • Properties of pyridine N-oxide: reactions to prepared different substituted pyridine deriv
  • Sánchez-Viesca, F., & Gómez, R. (PDF) Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration.
  • Reactions of Pyridine-N-Oxide. YouTube, 2020.
  • Chakraborty, A. A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. International Journal of Pharmaceutical Sciences, 2024.
  • Deegan, A., & Rose, F. L. Reactions of pyridine N-oxides with 3,6-dichloropyridazine. Journal of the Chemical Society C: Organic, 1971, 2756-2763.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing, 2023.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Brown, D. H., Kenyon, D., & Sharp, D. W. A. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes... Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1969, 1474-1477.
  • Chakraborty, A. A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. University of Liverpool, 2025.
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitr
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research, 1977.
  • Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal.
  • Process for purification of 3,6-dichloropyridazine.
  • Nitration of Arom
  • NITR
  • Photochemistry of pyrimidine N-oxides... Wageningen University & Research, 1976.
  • 3,6-Dichloropyridazine. PubChem, NIH.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry, 2018.
  • A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. BenchChem, 2025.
  • Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. PMC, NIH, 2019.
  • Preparation method of 3,6-dichloropyridazine.
  • What are the synthesis methods for 4-nitropyridine n-organide? Guidechem, 2024.

Sources

Optimization

Technical Support Center: 3-Methoxypyridazine 1-oxide Synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Methoxypyridazine 1-oxide. As a key intermediate in medicinal chemistry and materials science, optimizing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Methoxypyridazine 1-oxide. As a key intermediate in medicinal chemistry and materials science, optimizing its synthesis is crucial for efficient downstream applications.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate common experimental challenges. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your laboratory work.

Section 1: The Core Reaction - N-Oxidation of 3-Methoxypyridazine

The synthesis of 3-Methoxypyridazine 1-oxide is typically achieved through the direct N-oxidation of 3-methoxypyridazine. The N-O moiety in heterocyclic N-oxides is a unique functional group that can act as an electron donor and is pivotal in modifying the electronic properties of the parent aromatic system.[2] The primary challenge lies in achieving selective, high-yielding oxidation without side reactions.

The choice of oxidant is the most critical parameter. The pyridazine ring, with its two adjacent nitrogen atoms, presents unique electronic characteristics. The nitrogen atoms are less basic than in pyridine, making oxidation more challenging. The methoxy group at the 3-position is an electron-donating group, which can influence the regioselectivity of the oxidation. Structural analysis has confirmed that oxidation occurs at the N-1 position, distal to the methoxy group.[3]

Below is a general workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Methoxypyridazine in appropriate solvent B Add Oxidizing Agent (e.g., m-CPBA, H2O2/AcOH) under controlled temperature A->B Reagents Ready C Monitor Reaction Progress (TLC/LC-MS) B->C Reaction Initiated D Quench excess oxidant C->D Reaction Complete E Aqueous Workup (e.g., NaHCO3 wash) D->E F Extract with Organic Solvent E->F G Purify via Column Chromatography or Recrystallization F->G H Characterize Product (NMR, MS, m.p.) G->H

Caption: General Experimental Workflow for N-Oxidation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category 1: Low or No Product Yield

Question: My reaction shows very low conversion, with a significant amount of starting material remaining even after prolonged reaction times. What is the likely cause?

Answer: This is a classic issue of insufficient reactivity. The pyridazine ring is electron-deficient, making N-oxidation more difficult than for a simple pyridine. Your chosen oxidant may not be potent enough under the applied conditions.

  • Causality: The energy barrier for the oxygen transfer from the oxidant to the nitrogen lone pair has not been overcome. This can be due to the oxidant's inherent reactivity or suboptimal reaction conditions (temperature, solvent).

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor for product formation versus decomposition by TLC. For oxidants like hydrogen peroxide in acetic acid, heating is often required.[2]

    • Switch to a Stronger Oxidant: If heating is ineffective or causes decomposition, consider a more potent oxidizing system. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and common choice for N-oxidations.[4] Other options include peracetic acid or Caro's acid (peroxymonosulfuric acid).[2]

    • Solvent Choice: The solvent can influence oxidant stability and reactivity. For m-CPBA, chlorinated solvents like dichloromethane (DCM) or chloroform are standard. For peroxide/acid systems, the acid itself often serves as the solvent or co-solvent.

Question: I see product formation initially, but the yield decreases upon extended reaction time or heating. What's happening?

Answer: This suggests product instability or subsequent unwanted reactions. Pyridazine N-oxides, while generally stable, can undergo deoxygenation or rearrangement under harsh conditions.[2]

  • Causality: The N-O bond can be cleaved at elevated temperatures or in the presence of certain reagents. The desired product is decomposing faster than it is being formed after a certain point.

  • Troubleshooting Steps:

    • Optimize Reaction Time: Monitor the reaction closely using TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). Quench the reaction as soon as the starting material is consumed or when the product concentration appears to plateau.

    • Use a Milder Oxidant at Lower Temperature: If you are using a very strong oxidant or high temperatures, switch to a milder system. For instance, if H₂O₂/trifluoroacetic acid is causing decomposition, try H₂O₂ in glacial acetic acid, which is less aggressive.

    • Control Exotherms: The addition of the oxidant can be exothermic. Add the oxidant slowly and maintain cooling with an ice bath to prevent temperature spikes that could degrade the product.

G Start Low Yield Issue SM_Check Is Starting Material (SM) Present in Final Mixture? Start->SM_Check Decomp_Check Does Product Spot on TLC Decrease Over Time? SM_Check->Decomp_Check No Action_Reactivity Increase Reactivity: 1. Increase Temperature 2. Use Stronger Oxidant (m-CPBA) 3. Change Solvent SM_Check->Action_Reactivity Yes Action_Decomp Mitigate Decomposition: 1. Lower Temperature 2. Reduce Reaction Time 3. Use Milder Oxidant Decomp_Check->Action_Decomp Yes Action_Purify Focus on Purification: - Impurity may be co-eluting - Check workup procedure Decomp_Check->Action_Purify No

Caption: Troubleshooting Logic for Low Product Yield.

Category 2: Formation of Side Products

Question: My NMR spectrum shows multiple unexpected aromatic signals. What are the possible side products?

Answer: Besides the starting material, several side products can form depending on the reaction conditions.

  • Possible Side Products & Causes:

    • Ring-Opened Products: Highly aggressive oxidizing conditions can lead to the cleavage of the pyridazine ring.

    • Over-oxidation: While less common for pyridazine, it's theoretically possible to form the N,N'-dioxide, though this requires very strong reagents.[3]

    • Ring Chlorination (if using m-CPBA in DCM/CHCl₃): Traces of HCl in chlorinated solvents or from m-CPBA degradation can lead to electrophilic aromatic substitution on the electron-rich ring, although this is more common with more activated systems.

  • Troubleshooting & Identification:

    • Purification: Ensure your purification method is adequate. Use gradient column chromatography to separate products with close polarity.

    • Characterization: Use LC-MS to get the molecular weights of the impurities. This is the fastest way to diagnose over-oxidation or other potential side reactions.

    • Buffered Conditions: If chlorination is suspected, add a mild, non-nucleophilic base like potassium carbonate to the reaction mixture to scavenge any acid.

Category 3: Purification Challenges

Question: My product is difficult to separate from the m-chlorobenzoic acid byproduct after using m-CPBA. How can I improve the workup?

Answer: This is a very common issue with m-CPBA. The acidic byproduct (m-CBA) can be tricky to remove completely.

  • Causality: Both the product (N-oxide) and the byproduct (carboxylic acid) have polar functionalities, making them soluble in similar solvents and sometimes causing co-elution on silica gel.

  • Optimized Workup Protocol:

    • Quench: After the reaction is complete, cool the mixture and quench excess m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stirring for 20-30 minutes.

    • Base Wash: Transfer the mixture to a separatory funnel and wash thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the m-CBA byproduct, rendering it highly water-soluble. Repeat this wash 2-3 times. The N-oxide product is basic and will remain in the organic layer.

    • Brine Wash & Dry: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. This procedure should remove the vast majority of the acidic byproduct before chromatography.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent purity.

Protocol 1: N-Oxidation using m-CPBA

This is often the most reliable method for achieving high yields.

  • Reagent Preparation: Dissolve 3-methoxypyridazine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).

  • Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C using an ice-water bath.

  • Oxidant Addition: Add m-CPBA (77% purity, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (Typical mobile phase: 5-10% Methanol in DCM).

  • Workup: Upon completion, dilute the mixture with DCM. Wash the organic phase sequentially with 10% aq. Na₂SO₃ (1x), saturated aq. NaHCO₃ (3x), and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% MeOH in DCM) to afford 3-Methoxypyridazine 1-oxide as a solid.

Protocol 2: N-Oxidation using Hydrogen Peroxide/Acetic Acid

A more "green" and cost-effective, but potentially slower, alternative.

  • Reagent Preparation: To a flask, add 3-methoxypyridazine (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Oxidant Addition: Add hydrogen peroxide (30% aq. solution, 2.0-3.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir for 6-12 hours. Monitor by TLC. The reaction is significantly slower than with m-CPBA.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by chromatography or recrystallization.

Data Summary: Comparison of Conditions
ParameterMethod 1: m-CPBAMethod 2: H₂O₂/AcOHKey Considerations
Oxidant m-CPBAHydrogen Peroxidem-CPBA is more reactive but generates a solid byproduct.
Solvent Dichloromethane (DCM)Glacial Acetic AcidSolvent choice is critical for reaction rate and workup.
Temperature 0 °C to Room Temp.60-70 °CHigher temps for H₂O₂ are needed but increase risk of decomposition.
Reaction Time 2-4 hours6-12 hoursm-CPBA offers significantly faster kinetics.
Typical Yield >85%60-80%Yields are highly dependent on careful monitoring and workup.
Workup Requires base washRequires neutralizationThe m-CBA byproduct from m-CPBA requires thorough removal.

References

  • Shroder, W. T., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health. Available at: [Link]

  • Mondal, S., & Panda, G. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances.
  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
  • Li, W., et al. (2026). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters.
  • El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]

  • PubChem. 3-Picoline-N-oxide. National Institutes of Health. Available at: [Link]

  • Klinge, D. E. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available at: [Link]

  • Rozen, S., & Carmeli, M. (2003). Synthesis of N, N -Dioxopyridazines. ResearchGate. Available at: [Link]

  • CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide. Google Patents.
  • Al-Zaydi, K. M. (2009). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • Douglas, J. J., et al. (2016). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. National Institutes of Health. Available at: [Link]

  • Merchant, R. R., et al. (2025). Pyridine-to-pyridazine skeletal editing. ChemRxiv. Available at: [Link]

  • Cole, K. P., et al. (2017). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Organic Letters. Available at: [Link]

  • Golyak, I., et al. (1998). Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. PubMed.
  • Peterson, B. R. (2018). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of Kansas.

Sources

Troubleshooting

Technical Support Center: Purity Assessment of 3-Methoxypyridazine 1-oxide

Welcome to the technical support resource for the analytical assessment of 3-Methoxypyridazine 1-oxide. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical assessment of 3-Methoxypyridazine 1-oxide. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for determining the purity of this critical heterocyclic intermediate. Here, we move beyond simple protocols to explain the underlying principles of method development and provide practical, field-tested solutions to common challenges encountered during analysis.

I. Strategic Overview: A Multi-Technique Approach to Purity

The purity assessment of a compound like 3-Methoxypyridazine 1-oxide is not a single measurement but a comprehensive evaluation. A robust purity profile is built by employing orthogonal analytical techniques that provide complementary information. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying known and unknown impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for their identification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can provide absolute quantification (qNMR) and structural confirmation.

The following diagram illustrates a typical workflow for comprehensive purity assessment.

G A Sample Preparation (Dilution in Mobile Phase) B HPLC-UV Method Development (Screening Columns & Mobile Phases) A->B Initial Analysis C LC-MS Feasibility (Ionization & Fragmentation Check) A->C D LC-MS Analysis (Identify Impurity Masses) B->D E High-Resolution MS/MS (Elucidate Impurity Structures) D->E Structural Info Z Purity Value & Impurity Profile E->Z F Validated HPLC-UV Method (Purity by Area % or Ref. Std.) F->Z G System Suitability Testing (SST) (Ensure Method Performance) G->F Pre-Analysis Check

Caption: Workflow for Purity Assessment of 3-Methoxypyridazine 1-oxide.

II. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of 3-Methoxypyridazine 1-oxide.

Q1: What are the primary analytical techniques for assessing the purity of 3-Methoxypyridazine 1-oxide?

A1: The most common and powerful combination is Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.

  • RP-HPLC-UV: This is the gold standard for separating the main compound from its impurities and determining their relative percentages (area percent method). Its robustness and reproducibility make it ideal for routine quality control.[1][2]

  • LC-MS: This technique is crucial for identifying unknown impurities by providing molecular weight information. Tandem MS (MS/MS) can further provide structural fragments, aiding in the definitive identification of process-related impurities or degradants.[3][4]

  • Gas Chromatography (GC): While less common for polar N-oxides due to potential thermal degradation, GC can be used to detect volatile or non-polar impurities that may not be well-retained in RP-HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can detect impurities with different proton environments. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard for each impurity.

Q2: How do I select an appropriate HPLC column? This compound seems very polar.

A2: Your observation is correct. The N-oxide functional group significantly increases the polarity of the molecule. This can lead to poor retention on traditional C18 columns, where the analyte may elute in or near the solvent front.[5]

  • The Challenge: Pyridine N-oxides are known to be difficult to retain on standard reversed-phase columns under highly aqueous mobile phase conditions.[5]

  • Recommended Approach:

    • Start with a modern, end-capped C18 column: These often provide sufficient retention.

    • If retention is poor, consider a polar-embedded column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows for better interaction with polar analytes under highly aqueous conditions and prevents "phase collapse."

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an excellent alternative. It uses a polar stationary phase (like silica or a bonded polar phase) with a high organic mobile phase, providing strong retention for polar analytes.

Q3: What are the likely impurities I should be looking for?

A3: Impurities can generally be categorized as process-related or degradation-related.

  • Process-Related Impurities:

    • Starting Material: Unreacted 3-methoxypyridazine.

    • Reagents: Residual oxidizing agents or catalysts from the N-oxidation step.[6][7]

    • By-products: Isomers or products from over-oxidation or side reactions.

  • Degradation Products: N-oxides can be susceptible to reduction (deoxygenation) back to the parent pyridine, especially under certain storage or solution conditions. Photodegradation is also a possibility for many heterocyclic compounds.

Q4: How can I definitively confirm the identity of the main peak as 3-Methoxypyridazine 1-oxide using LC-MS?

A4: Mass spectrometry provides the molecular weight, which is a key identifier. For 3-Methoxypyridazine 1-oxide (C₅H₆N₂O), the expected masses are:

  • Molecular Weight: 126.12 g/mol

  • Monoisotopic Mass: 126.0429 Da In positive ion mode electrospray ionization (ESI+), you would look for the protonated molecule [M+H]⁺ at m/z 127.0507. High-resolution mass spectrometry (HRMS), using an Orbitrap or TOF analyzer, can confirm this mass to within a few parts per million (ppm), providing very high confidence in the elemental composition. Fragmentation patterns in MS/MS can also be characteristic; a common loss for N-oxides is the loss of the oxygen atom (-16 Da).[3]

III. Troubleshooting Guide: From Theory to Practice

This section provides solutions to specific experimental problems.

HPLC-UV Troubleshooting
ProblemPotential CausesRecommended Solutions & Explanations
Poor Peak Shape (Tailing) 1. Secondary Interactions: The basic nitrogen of the pyridine ring can interact with residual acidic silanols on the silica backbone of the column, causing tailing. 2. Column Overload: Injecting too much sample mass. 3. Column Contamination/Void: Buildup of strongly retained compounds or a void at the column inlet.1. Modify Mobile Phase: Add a small amount of a competing base like triethylamine (TEA) (0.1%) or use a buffered mobile phase (e.g., 10 mM ammonium formate) at a pH where the analyte is neutral. Using a modern, base-deactivated column is also highly effective. 2. Reduce Injection Concentration: Dilute the sample by a factor of 5 or 10 and reinject. 3. Flush & Reverse: Disconnect the column and flush it in the reverse direction with a strong solvent (like isopropanol or acetonitrile). If this fails, the column may need replacement.[8][9]
Poor Retention (Peak at Solvent Front) 1. Analyte Polarity: The compound is too polar for the current reversed-phase conditions.[5] 2. Incorrect Mobile Phase: The mobile phase is too strong (too much organic solvent).1. Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. 2. Change Stationary Phase: Switch to a more appropriate column as described in FAQ Q2 (polar-embedded or HILIC). 3. Use Ion-Pairing: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase to increase retention of the basic analyte. Use these with caution as they can be difficult to remove from the column.[10]
Inconsistent Retention Times 1. System Not Equilibrated: Insufficient time for the column to stabilize with the mobile phase. 2. Leaking Pump/Fittings: A leak in the system will cause flow rate fluctuations. 3. Mobile Phase Issues: Improperly mixed or degassed mobile phase, or buffer precipitation.1. Increase Equilibration Time: Flush the column with at least 10-15 column volumes of the mobile phase before the first injection. 2. System Check: Check for any visible leaks at all fittings from the pump to the detector. Perform a system pressure test.[10] 3. Prepare Fresh Mobile Phase: Ensure all components are fully dissolved and the mobile phase is adequately degassed (in-line degasser is preferred).
LC-MS Troubleshooting

The following decision tree provides a logical path for diagnosing common LC-MS issues.

G A Problem Detected: Low or No MS Signal B Is there a peak in the UV/PDA chromatogram? A->B C NO: Chromatography Issue B->C No D YES: MS-Specific Issue B->D Yes E Check sample prep, injection volume, column and mobile phase. C->E F Check MS Settings: - Correct m/z range? - Ionization mode (ESI+)? - Source parameters (gas, temp)? D->F G Infuse standard directly into the mass spectrometer. Is there a signal? F->G H YES: Ion Suppression Issue G->H Yes I NO: Instrument/Source Issue G->I No J Matrix effects from sample or non-volatile mobile phase additives (e.g., phosphate buffers) are suppressing ionization. H->J K Clean the ion source. Check for clogs in the capillary. Verify instrument calibration. I->K

Caption: Troubleshooting Decision Tree for Low MS Signal.

Q5: I see a lot of background noise and my sample carry-over is high. What should I do?

A5: High background and carry-over are common issues in LC-MS that can compromise quantification.[11]

  • Cause of High Background: Often due to contamination from plasticizers, mobile phase impurities, or non-volatile salts. Always use LC-MS grade solvents and volatile mobile phase additives like formic acid or ammonium formate.[12] Avoid phosphate buffers entirely for LC-MS.

  • Cause of Carry-Over: Polar, basic compounds like 3-Methoxypyridazine 1-oxide can adsorb to active sites in the autosampler (needle, rotor seal) and column.[11]

  • Solutions:

    • Optimize Needle Wash: Use a strong, organic wash solvent in your autosampler wash sequence. Sometimes adding a small amount of acid or base to the wash solvent can be more effective.

    • Inject Blanks: Run one or two blank injections (mobile phase or solvent) after a high concentration sample to check for and wash out residual analyte.

    • Sufficient Sample Cleanup: Ensure your sample preparation method effectively removes matrix components that could contaminate the system.

    • System Cleaning: Periodically clean the ion source as per the manufacturer's instructions.[11]

IV. Experimental Protocols

The following provides a robust starting point for a purity assessment method. This protocol must be validated for its intended use.

Protocol 1: RP-HPLC-UV Method for Purity Assessment

This method is designed as a stability-indicating purity and impurities method.

  • Chromatographic System:

    • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.

    • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm, or equivalent modern base-deactivated C18 column.

    • Column Temperature: 30 °C

    • Autosampler Temperature: 10 °C

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.

    • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: A buffered mobile phase is used to ensure consistent peak shapes and retention times by controlling the ionization state of the analyte and any impurities. Ammonium acetate is volatile and compatible with MS.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm (Verify the UV maximum by running a PDA scan).

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 50
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

    • Procedure: Accurately weigh approximately 10 mg of 3-Methoxypyridazine 1-oxide and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.2 mg/mL.

    • Rationale: Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion.[13]

  • System Suitability Test (SST):

    • Procedure: Make five replicate injections of the working standard solution.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

      • Theoretical Plates (N): ≥ 5000 for the main peak.

      • Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0%.

    • Rationale: The SST ensures that the chromatographic system is performing adequately on the day of analysis, making the results trustworthy.

V. References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13858, 3-Picoline-N-oxide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12214016, 3-Methoxy-2-methylpyridine 1-oxide. Retrieved from [Link]

  • Chromatography Forum (2012). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]

  • Al-Azab, M., et al. (2011). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 16(1), 533-548. Retrieved from [Link]

  • Manera, C., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 21(9), 1224. Retrieved from [Link]

  • Element Lab Solutions (n.d.). Hidden Problems in your LCMS data?. Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]

  • LCGC International (2015). How to Avoid Problems in LC–MS. LCGC Europe, 28(10). Retrieved from [Link]

  • Peterson, E. A., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6588–6591. Retrieved from [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23719, 3-Methoxypyridine. Retrieved from [Link]

  • Buchardt, O., et al. (1969). Mass spectral fragmentations of alkylpyridine N‐oxides. Journal of Heterocyclic Chemistry, 6(4), 531-534. Retrieved from [Link]

  • Google Patents (2007). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Retrieved from

  • Sakamoto, S., et al. (2013). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry, 2(Spec Iss), S0016. Retrieved from [Link]

  • Agilent Technologies (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Stefova, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES... Macedonian Pharmaceutical Bulletin, 68(1), 25-36. Retrieved from [Link]

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]

  • ResearchGate (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from [Link]

  • ResearchGate (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Agilent Technologies (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Bevz, N., et al. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 12(10), 4785-4792. Retrieved from [Link]

  • Zhao, Y., et al. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Retrieved from [Link]

  • Chrom-Support (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Coburn, M. D., et al. (1998). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Los Alamos National Lab Report. Retrieved from [Link]

Sources

Optimization

safe handling and storage procedures for 3-Methoxypyridazine 1-oxide

Welcome to the technical support center for 3-Methoxypyridazine 1-oxide. This guide is intended for researchers, scientists, and professionals in drug development. As a novel heterocyclic compound, comprehensive safety a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxypyridazine 1-oxide. This guide is intended for researchers, scientists, and professionals in drug development. As a novel heterocyclic compound, comprehensive safety and handling data for 3-Methoxypyridazine 1-oxide is not yet fully established. Therefore, this document has been meticulously compiled by extrapolating from data on structurally similar compounds, including 3-methoxypyridazine, 3-methylpyridine N-oxide, and other pyridine N-oxide derivatives. All procedures outlined here should be treated as precautionary and supplemented by your institution's standard safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 3-Methoxypyridazine 1-oxide?

Based on analogous compounds such as 3-methylpyridine N-oxide and 3-methoxypyridine, 3-Methoxypyridazine 1-oxide should be handled as a potential irritant.[1][2] It may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Ingestion and skin contact may be harmful.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

At a minimum, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust are generated, a respirator may be necessary.

Q3: How should 3-Methoxypyridazine 1-oxide be stored?

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from strong oxidizing agents and bases, as these are common incompatibilities for similar pyridine derivatives.[1] While some related compounds are stored at room temperature, for a novel compound, refrigeration may be a prudent measure to ensure stability.

Q4: Are there any known incompatibilities for this compound?

While specific data for 3-Methoxypyridazine 1-oxide is unavailable, based on related structures, it should be considered incompatible with:

  • Strong oxidizing agents

  • Strong bases[1]

Q5: What are the signs of decomposition?

A change in color or the formation of a precipitate could indicate decomposition. Pyridine derivatives can be sensitive to light and air, so any deviation from its initial appearance should be noted. Upon thermal decomposition, related compounds can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4]

Q6: How should I dispose of waste containing 3-Methoxypyridazine 1-oxide?

Dispose of in accordance with all local, state, and federal regulations. This typically involves disposal as chemical waste through a licensed contractor. Do not allow it to enter the environment.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected reaction byproducts The N-oxide functionality can be reactive. The oxygen atom can act as a nucleophile or be removed under certain conditions.[5]Characterize the byproducts to understand the reaction pathway. Consider that the N-oxide may be participating in the reaction.
Compound appears to have degraded during storage Exposure to light, air, or incompatible materials. Thermal instability.Store in an inert atmosphere (e.g., argon or nitrogen) and protect from light. Re-evaluate storage temperature.
Inconsistent analytical results (e.g., NMR, LC-MS) Potential for polymorphism or the presence of impurities from synthesis.Re-purify the compound. Ensure the analytical solvent is not reactive with the compound.
Low solubility in a non-polar solvent The N-oxide group increases the polarity of the molecule compared to the parent pyridazine.Use a more polar solvent system. Gentle heating may improve solubility, but monitor for signs of decomposition.

Safe Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood Ensure handle_weigh Weigh the required amount in a tared container prep_hood->handle_weigh Proceed to handle_dissolve Dissolve in an appropriate solvent under inert atmosphere if necessary handle_weigh->handle_dissolve Then storage_container Store in a tightly sealed, light-resistant container handle_dissolve->storage_container After use disp_waste Collect all waste in a -labeled hazardous w-aste container handle_dissolve->disp_waste Generate waste storage_conditions Keep in a cool, dry, well-ventilated area away from incompatibles storage_container->storage_conditions And disp_protocol Follow institutional protocols for chemical waste disposal disp_waste->disp_protocol For

Caption: Workflow for the safe handling and storage of 3-Methoxypyridazine 1-oxide.

Physicochemical Properties of Analogous Compounds

Property3-Methoxypyridazine[6]3-Methylpyridine N-oxide[2]3-Methoxypyridine 1-oxide (Predicted)[7]
CAS Number 19064-65-41003-73-214906-61-7
Molecular Formula C₅H₆N₂OC₆H₇NOC₅H₆N₂O₂
Molecular Weight 110.12 g/mol 109.13 g/mol 126.10 g/mol
Appearance Colorless to red to green clear liquidNot specifiedNot specified
Boiling Point 87 °C / 13 mmHgNot specified308.9 ± 15.0 °C
Melting Point Not specifiedNot specified100-101 °C

Sample Experimental Protocol: General Procedure for a Suzuki Coupling Reaction

Disclaimer: This is a general protocol and should be optimized for your specific substrates and reaction conditions. Always perform a small-scale test reaction first.

  • Preparation: In a dry reaction vessel under an inert atmosphere (argon or nitrogen), add 3-Methoxypyridazine 1-oxide (1 equivalent), the desired boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a suitable solvent (e.g., dioxane, toluene, or DMF) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13858, 3-Picoline-N-oxide. PubChem. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2020). Theoretical study on the thermal decomposition of pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292493, 3-Methoxypyridazine. PubChem. Retrieved from [Link]

  • YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Retrieved from [Link]

  • Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrolysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Methoxypyridazine 1-oxide and Other Bioactive Pyridazine Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a "privileged structure," consistently appearing in a diverse array of biolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1] This guide offers a comprehensive comparative study of 3-Methoxypyridazine 1-oxide and other notable pyridazine derivatives, providing insights into their synthesis, chemical properties, and biological activities. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers in the rational design and development of novel therapeutics based on the versatile pyridazine core.

Introduction to the Pyridazine Scaffold

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including a high degree of π-deficiency and the ability of the nitrogen atoms to participate in hydrogen bonding and metal chelation.[2] These characteristics make the pyridazine ring an attractive scaffold for interacting with various biological targets. The introduction of an N-oxide functionality further modulates the electronic and steric properties of the pyridazine ring, often enhancing solubility, altering metabolic pathways, and influencing biological activity.[3]

This guide will focus on a comparative analysis of 3-Methoxypyridazine 1-oxide against other pyridazine derivatives with demonstrated anticancer and antimicrobial activities. The selected compounds for comparison are 6-chloro-3-methoxypyridazine and 3,6-dichloropyridazine , chosen for their structural relevance and the availability of published biological data.

Synthesis and Chemical Properties: A Comparative Overview

The synthetic accessibility of a compound is a critical factor in drug development. This section compares the synthetic routes to 3-Methoxypyridazine 1-oxide and the selected comparator pyridazine derivatives.

Synthesis of 3-Methoxypyridazine 1-oxide

The synthesis of 3-Methoxypyridazine 1-oxide typically involves the N-oxidation of the corresponding 3-methoxypyridazine. While specific literature detailing the biological activities of this compound is scarce, its synthesis follows established procedures for N-oxidation of heterocyclic compounds. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent. The lone pair of electrons on one of the pyridazine nitrogen atoms attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide. It has been established that for 3-substituted pyridazines, the oxygen atom is predominantly located at the 1-position.[4]

Synthesis_3_Methoxypyridazine_1_oxide cluster_start Starting Material cluster_reagent Reagent cluster_product Product 3-Methoxypyridazine 3-Methoxypyridazine Product 3-Methoxypyridazine 1-oxide 3-Methoxypyridazine->Product N-oxidation mCPBA m-CPBA

Caption: General synthetic scheme for 3-Methoxypyridazine 1-oxide.

Comparative Synthesis of Other Pyridazine Derivatives

6-Chloro-3-methoxypyridazine: This derivative can be synthesized from 3,6-dichloropyridazine by a nucleophilic substitution reaction. The greater reactivity of the chlorine atom at the 6-position allows for selective replacement with a methoxy group using sodium methoxide.

3,6-Dichloropyridazine: A common starting material for many pyridazine derivatives, 3,6-dichloropyridazine is typically prepared from maleic anhydride. The synthesis involves the formation of 3,6-dihydroxypyridazine by reaction with hydrazine, followed by chlorination using a reagent like phosphorus oxychloride or phosphorus pentachloride.[5]

Synthesis_Comparators cluster_start1 Starting Material cluster_reagent1 Reagent cluster_product1 Product cluster_start2 Starting Material cluster_intermediate Intermediate cluster_reagent2 Reagents cluster_product2 Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine Product1 6-Chloro-3-methoxypyridazine 3,6-Dichloropyridazine->Product1 Nucleophilic Substitution NaOMe Sodium Methoxide Maleic Anhydride Maleic Anhydride Intermediate 3,6-Dihydroxypyridazine Maleic Anhydride->Intermediate Reaction with Hydrazine Product2 3,6-Dichloropyridazine Intermediate->Product2 Chlorination Reagent2a Hydrazine Reagent2b POCl3 or PCl5

Caption: Synthetic routes for comparator pyridazine derivatives.

Comparative Biological Activities

While specific biological data for 3-Methoxypyridazine 1-oxide is limited in publicly available literature, the broader class of pyridazine N-oxides has demonstrated notable biological potential.[1][6] This section compares the known anticancer and antimicrobial activities of the selected pyridazine derivatives.

Anticancer Activity

Pyridazine derivatives have been extensively investigated for their anticancer properties, with several compounds showing potent activity against various cancer cell lines.[7][8] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

CompoundCancer Cell LineIC50 / ActivityReference
Pyridazinone Derivative (general) VariousPotent activity reported
Quinazoline-based pyrimidodiazepine K-562 (leukemia)GI50 = 0.622 µM[9]
3-Chlorothiophene-2-carboxylic acid Co(II) complex K562 (leukemia), SW480 (colon)62.05% and 66.83% inhibition, respectively[7]
Antimicrobial Activity

The pyridazine scaffold is also a promising framework for the development of novel antimicrobial agents.[10] The presence of the nitrogen atoms and the overall electronic properties of the ring system contribute to their ability to interfere with microbial growth.

CompoundMicroorganismMIC / ActivityReference
9-nitro-benzo[f]cinnoline N-oxide Trichomonas vaginalisMIC = 3.9 µg/mL[6]
Indeno[2,1-c]pyridazine N-oxides Staphylococcus aureus, Staphylococcus epidermidisModerate activity[6]
6-Chloropyridazine-3(2H)-thione derivatives Gram-positive and Gram-negative bacteria, fungiHigh activity[10]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of pyridazine derivatives.

General Procedure for N-oxidation of Pyridazines

Causality: This protocol describes a standard method for introducing an N-oxide functionality to a pyridazine ring using m-CPBA. The peroxy acid acts as an electrophilic oxygen source, and the reaction is typically straightforward for electron-rich heterocyclic systems.

Protocol:

  • Dissolve the starting pyridazine derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridazine N-oxide.

N_Oxidation_Workflow Start Dissolve Pyridazine in Solvent Cool Cool to 0 °C Start->Cool Add_mCPBA Add m-CPBA Cool->Add_mCPBA React Stir at RT Add_mCPBA->React Quench Quench with NaHCO3 React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Pyridazine N-oxide Purify->Product

Caption: Workflow for the N-oxidation of pyridazines.

In Vitro Anticancer Activity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Seed Seed Cancer Cells Treat Treat with Compounds Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (4h) Add_MTT->Incubate2 Dissolve Dissolve Formazan Incubate2->Dissolve Measure Measure Absorbance Dissolve->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

Causality: The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism.

Protocol:

  • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

MIC_Assay_Workflow Prepare Prepare Serial Dilutions Inoculate Inoculate with Microorganism Prepare->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC

Caption: Workflow for the broth microdilution antimicrobial assay.

Structure-Activity Relationship (SAR) Insights

Although a detailed SAR study for 3-Methoxypyridazine 1-oxide is not available, general trends can be inferred from the broader class of pyridazine derivatives.

  • Substitution Pattern: The position and nature of substituents on the pyridazine ring significantly influence biological activity. For instance, in some series of pyridazinone derivatives, the presence of a chlorine atom at the 6-position was found to be important for activity.[10]

  • N-Oxide Group: The N-oxide moiety can act as a hydrogen bond acceptor and can also influence the lipophilicity and metabolic stability of the molecule.[2] In some cases, the N-oxide can be reduced in vivo to the parent pyridine, acting as a prodrug strategy, particularly in hypoxic environments found in solid tumors.[11]

  • Methoxy Group: The methoxy group at the 3-position is an electron-donating group, which can influence the electronic properties of the pyridazine ring and its interactions with biological targets.

Conclusion

This comparative guide highlights the synthetic accessibility and potential biological activities of 3-Methoxypyridazine 1-oxide in the context of other bioactive pyridazine derivatives. While further experimental studies are needed to fully elucidate the pharmacological profile of 3-Methoxypyridazine 1-oxide, the information presented here provides a solid foundation for researchers to explore this and other pyridazine derivatives in their drug discovery programs. The versatility of the pyridazine scaffold, coupled with the modulating effect of the N-oxide functionality, continues to offer exciting opportunities for the development of novel therapeutics.

References

[12] Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025-07-02). RSC Medicinal Chemistry. [Link] [2] Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link] [13] Antimicrobial surface. Wikipedia. [Link] [6] Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. PubMed. [Link] [4] Synthesis of N , N -Dioxopyridazines | Request PDF. ResearchGate. [Link] [14] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. [Link] [10] Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. ResearchGate. [Link] Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Author manuscript, published in a journal. [Link] [1] ChemInform Abstract: Pyridazine N-Oxides. Part 2. Synthesis and in vitro Antimicrobial Evaluation of 3-Chloro-4-carbamoyl-5-aryl-6-methyl-pyridazine N-Oxides. | Request PDF. ResearchGate. [Link] [15] Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. [Link] [3] Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central. [Link] [16] Pyridine-to-pyridazine skeletal editing. ChemRxiv. [Link] [7] Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. [Link] [17] Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PubMed Central. [Link] [5] Preparation method of 3, 6-dichloropyridazine. Google Patents. [18] Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents. [8] Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A. [Link] [19] 3,6-Dichloropyridazine. PubChem. [Link] [11] Radiotherapy Reduces N-Oxides for Prodrug Activation in Tumors. Journal of the American Chemical Society. [Link] [20] Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link] [21] 3-Picoline-N-oxide. PubChem. [Link] [22] Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Journal of Organic Chemistry. [Link] [9] Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. [Link] [23] Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link] [24] (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link] [25] Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing and Controlling Regioselectivity in Reactions of Substituted Pyridazine N-Oxides

For the medicinal chemist and process developer, pyridazines are valuable scaffolds, but their selective functionalization can be a formidable challenge. The introduction of an N-oxide moiety dramatically alters the elec...

Author: BenchChem Technical Support Team. Date: February 2026

For the medicinal chemist and process developer, pyridazines are valuable scaffolds, but their selective functionalization can be a formidable challenge. The introduction of an N-oxide moiety dramatically alters the electronic landscape of the pyridazine ring, transforming it from a relatively electron-deficient system into a highly versatile platform for synthetic diversification. However, this activation comes with a critical challenge: controlling the regioselectivity of subsequent reactions.

This guide provides an in-depth analysis of the factors governing regioselectivity in key transformations of substituted pyridazine N-oxides. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles, offering field-proven insights and comparative data to inform your experimental design. Every protocol and mechanistic discussion is grounded in authoritative literature to ensure scientific integrity and reproducibility.

The Electronic Influence of the N-Oxide Group

The pyridazine ring itself is π-deficient. The introduction of the N-oxide group introduces a powerful dipole, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This has two major consequences:

  • Mesomeric Effects : The N-oxide can donate electron density into the ring via resonance, particularly to the α- (C6) and γ- (C4) positions. This makes these positions more susceptible to electrophilic attack than in the parent pyridazine, although the overall ring remains electron-poor.

  • Inductive Effects : The positively charged nitrogen atom strongly withdraws electron density from the ring inductively, particularly from the adjacent α-positions (C3 and C6). This makes the α- and γ-carbons highly electrophilic and thus prime targets for nucleophilic attack.

The interplay between these effects, modulated by the electronic nature and position of other substituents, is the cornerstone of regiochemical control.

Strategic Functionalization: A Comparative Analysis

We will dissect several key reaction classes, comparing their regiochemical outcomes and providing the causal logic for experimental choices.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridazine chemistry, and the N-oxide is a potent activating group. The reaction proceeds via the addition of a nucleophile to an electron-deficient carbon bearing a leaving group, forming a Meisenheimer-like intermediate, followed by elimination of the leaving group.

Causality of Regioselectivity : The regioselectivity is dictated by the stability of the anionic Meisenheimer intermediate. Nucleophilic attack occurs at the most electrophilic carbon that can effectively stabilize the resulting negative charge.

  • Activation Hierarchy : The N-oxide activates the α-positions (C3/C6) most strongly due to the powerful inductive effect of the adjacent N+.

  • Substituent Effects : In non-symmetrically substituted pyridazine N-oxides, the choice between C3 and C6 is often determined by the other substituent. For example, in 3,6-dichloropyridazine N-oxide, the two positions are electronically similar, but substitution at one position influences the reactivity of the other.

A common and highly regioselective strategy involves the sequential functionalization of 3,6-dichloropyridazine N-oxide. The first substitution is a standard SNAr. The second, however, is often a metal-catalyzed cross-coupling, as the first substituent modulates the reactivity of the remaining chloro group.

Workflow: Sequential Functionalization of 3,6-Dichloropyridazine N-Oxide

G cluster_0 Step 1: Regioselective S-NAr cluster_1 Step 2: Regioselective Cross-Coupling Start 3,6-Dichloropyridazine N-Oxide SNAr S-NAr Reaction (e.g., R-NH2, NaOR) Start->SNAr Nucleophile Intermediate1 3-Substituted-6-chloro -pyridazine N-Oxide SNAr->Intermediate1 Intermediate1_ref 3-Substituted-6-chloro -pyridazine N-Oxide CrossCoupling Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) FinalProduct 3,6-Disubstituted Pyridazine N-Oxide CrossCoupling->FinalProduct Intermediate1_ref->CrossCoupling Boronic Acid

Caption: Sequential SNAr and cross-coupling workflow.

Palladium-Catalyzed Cross-Coupling Reactions

For substrates like 3,6-dichloropyridazine N-oxide, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling offer exceptional regioselectivity. Research has shown that with a judicious choice of catalyst and ligands, selective coupling at one position over the other is achievable.

Causality of Regioselectivity : The selectivity in Suzuki-Miyaura coupling on dihalopyridazine N-oxides is a complex function of the oxidative addition step. The palladium catalyst will preferentially insert into the C-X bond that is most electronically or sterically accessible. It has been demonstrated that with catalysts like PdCl2(dppf), coupling occurs selectively at the C3 position of 3,6-dichloropyridazine N-oxide[1]. This suggests that the electronic environment at C3 is more favorable for oxidative addition than at C6, a subtle but critical distinction for synthetic planning.

Table 1: Regioselective Suzuki Coupling Data

Starting MaterialCoupling PartnerCatalyst/LigandPosition of CouplingYieldReference
3,6-Dichloropyridazine N-oxide4-Fluorophenylboronic acidPdCl2(dppf)C378% (over 2 steps)[1]
3,6-Dichloropyridazine N-oxidePotassium vinyltetrafluoroboratedppfC381%[2]
Photochemical Reactions

Photochemistry unlocks unique reaction pathways for pyridazine N-oxides that are inaccessible through thermal methods. Upon irradiation with UV light (typically ~350 nm), the N-oxide can undergo deoxygenation or, more synthetically interestingly, ring-opening to form a reactive (Z)-diazoalkene intermediate[1][3]. The fate of this intermediate dictates the final product and is highly dependent on the substituents and reaction conditions.

Causality of Regioselectivity : The initial photochemical step is the ring opening. The subsequent regioselectivity is determined by the intramolecular cyclization of the diazoalkene intermediate.

  • Pathway A: Pyrazole Formation : In the absence of a catalyst, the diazoalkene can thermally cyclize. The regiochemistry of this cyclization leads to the formation of highly substituted pyrazoles in excellent yields[1][3].

  • Pathway B: 2-Aminofuran Formation : In the presence of a rhodium catalyst (e.g., Rh2(esp)2), the diazoalkene intermediate is trapped, leading to the formation of a 2-aminofuran[3]. This reactive species can then be used in subsequent cycloaddition reactions.

The choice between these pathways represents a critical control point. The presence or absence of a transition metal catalyst completely diverts the reaction to one of two distinct heterocyclic cores.

Mechanism: Competing Photochemical Pathways

G cluster_path_a Pathway A: Thermal Cyclization cluster_path_b Pathway B: Rhodium Catalysis PNO Substituted Pyridazine N-Oxide UV hv (350 nm) PNO->UV Intermediate (Z)-Diazoalkene Intermediate UV->Intermediate Intermediate_A (Z)-Diazoalkene Intermediate Intermediate_B (Z)-Diazoalkene Intermediate Heat Heat (Δ) Pyrazole Pyrazole Product Heat->Pyrazole Intermediate_A->Heat Rhodium Rh₂(esp)₂ Furan 2-Aminofuran Product Rhodium->Furan Intermediate_B->Rhodium

Caption: Divergent outcomes from a diazoalkene intermediate.

Comparative Data: Catalyst-Dependent Product Formation

SubstrateConditionsProduct TypeYieldReference
3-Aryl-6-aminopyridazine N-oxide (2a)hv (350 nm), THF, 35°CPyrazole93%[3]
3-Aryl-6-aminopyridazine N-oxide (2a)hv (350 nm), Rh2(esp)2, THF2-AminofuranTrapped in situ[3]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols derived from the literature are provided.

Protocol 1: Regioselective Suzuki Coupling at C3[1]

Objective : To synthesize a 3-aryl-6-chloropyridazine N-oxide.

  • Glassware Preparation : Ensure all glassware is oven-dried (140°C) and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging : To a round-bottom flask, add 3,6-dichloropyridazine N-oxide (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a suitable palladium catalyst such as PdCl2(dppf) (0.05 equiv).

  • Solvent and Base : Add a degassed solvent mixture (e.g., dioxane/water) and a base (e.g., K2CO3, 2.0 equiv).

  • Reaction : Heat the mixture to reflux (e.g., 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography to yield the pure 3-aryl-6-chloropyridazine N-oxide.

Protocol 2: Photochemical Synthesis of Pyrazoles[1][3]

Objective : To synthesize a 3-aryl-5-acyl-1H-pyrazole via photochemical ring opening and thermal cyclization.

  • Solution Preparation : Dissolve the 3-aryl-6-substituted-pyridazine N-oxide (1.0 equiv) in a suitable solvent (e.g., CH2Cl2 or THF, to a concentration of ~0.1 M) in a photoreactor vessel (e.g., Pyrex).

  • Degassing : Sparge the solution with an inert gas (e.g., Nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Irradiation : Irradiate the solution using a Rayonet photoreactor equipped with lamps centered at 350 nm. Maintain a constant temperature (e.g., 35°C).

  • Monitoring : Monitor the reaction by TLC or 1H NMR for the disappearance of the starting material and the formation of the pyrazole product. The reaction is often complete within 2-5 hours.

  • Workup : Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification : The resulting pyrazole is often obtained in high purity. If necessary, it can be further purified by recrystallization or silica gel chromatography.

Conclusion and Alternative Methodologies

The pyridazine N-oxide motif is a powerful tool for directing regioselectivity. As demonstrated, SNAr, palladium-catalyzed cross-coupling, and photochemical reactions provide complementary and highly selective methods for functionalizing the pyridazine core. The choice of methodology allows chemists to strategically access different isomers that would be difficult to obtain through direct functionalization of the parent pyridazine.

Alternative approaches, such as direct C-H activation on pyridazines, are emerging but often suffer from a lack of regioselectivity without a directing group. The N-oxide, therefore, remains a superior and more predictable handle for achieving regiochemical control. By understanding the fundamental electronic principles and leveraging the specific reaction conditions outlined in this guide, researchers can confidently incorporate complex, functionalized pyridazine scaffolds into their drug discovery and development programs.

References

  • Title: Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. [Link]

  • Title: Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Source: PMC, NIH. [Link]

  • Title: Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Source: WUR eDepot. [Link]

  • Title: Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Source: Organic Letters, ACS Publications. [Link]

  • Title: Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Source: PMC, NIH. [Link]

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Validation

The Untapped Potential of the Pyridazine Core: A Comparative Efficacy Analysis of Novel Antimicrobial Agents

Introduction: The Scarcity and Promise of Pyridazine-Derived Pharmaceuticals For researchers and scientists in drug development, the quest for novel molecular scaffolds that can overcome existing therapeutic challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scarcity and Promise of Pyridazine-Derived Pharmaceuticals

For researchers and scientists in drug development, the quest for novel molecular scaffolds that can overcome existing therapeutic challenges is perpetual. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, represents a fascinating but relatively underexplored area of medicinal chemistry. Its unique electronic properties and capacity for hydrogen bonding suggest significant potential for biological activity.[1] This is particularly true for functionalized derivatives such as 3-Methoxypyridazine 1-oxide, a promising, albeit seldom-utilized, starting material for chemical synthesis.

A comprehensive review of the current landscape reveals a notable scarcity of marketed pharmaceuticals directly synthesized from 3-Methoxypyridazine 1-oxide. This guide, therefore, pivots from a direct comparison of such non-existent drugs to a broader, more practical analysis for the research community. We will objectively compare the preclinical efficacy of two distinct classes of potent antimicrobial agents that, while not all originating from the 1-oxide, are built upon the closely related methoxypyridazine and pyridazine N-oxide scaffolds.

This guide will delve into:

  • Antimycobacterial 3-methoxy-2-phenylimidazo[1,2-b]pyridazines : A class of compounds showing high in-vitro potency against Mycobacterium tuberculosis.

  • Antimicrobial 9H-indeno[2,1-c]pyridazine N-oxides : A tricyclic system with activity against Gram-positive bacteria and protozoa.

By comparing their synthesis, biological performance, and structure-activity relationships (SAR), we aim to provide valuable insights into the therapeutic potential of the wider pyridazine chemical space, encouraging further exploration of this promising heterocyclic family.

Chapter 1: Potent Antitubercular Agents: The 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine Series

The resurgence of tuberculosis (TB), particularly multidrug-resistant strains, has created an urgent need for new classes of antimycobacterial agents. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising foundation for such molecules. Recent research has identified a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives with potent in-vitro activity against Mycobacterium tuberculosis (Mtb) and the related species Mycobacterium marinum (Mm).[2][3]

Synthesis Rationale and Workflow

The synthetic route to these compounds is designed for versatility, allowing for substitutions on both the pyridazine and phenyl rings to explore a wide chemical space for SAR studies. The core imidazo[1,2-b]pyridazine structure is typically formed via the condensation of a 6-substituted pyridazin-3-amine with a substituted 2-bromo-1-phenylethan-1-one. This is a classic cyclization strategy that reliably yields the heterocyclic core. The final methoxy group, a key feature for activity, is introduced through O-methylation of the resulting imidazo[1,2-b]pyridazin-3-ol intermediate.[4] This multi-step process allows for the systematic variation of substituents to optimize biological activity.

G cluster_0 Core Scaffold Synthesis cluster_1 Final Modification A 6-Substituted Pyridazin-3-amine C Cyclization (Condensation) A->C B 2-Bromo-1-phenylethan-1-one B->C D Imidazo[1,2-b]pyridazin-3-ol Intermediate C->D Formation of Imidazole Ring E O-Methylation D->E F Final Product: 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine Derivative E->F

General Synthetic Workflow for Imidazo[1,2-b]pyridazines.
In-Vitro Efficacy Assessment

The antimycobacterial potency of these derivatives was evaluated by determining their minimum inhibitory concentration (MIC90), the concentration required to inhibit 90% of bacterial growth. The data reveals that specific substitutions significantly enhance efficacy.

Compound IDPhenyl Ring Substituent (C2)Pyridazine Ring Substituent (C6)MIC90 vs. M. tuberculosis (µM)[2][3]MIC90 vs. M. marinum (µM)[2][3]
9d 2,4-difluoroBenzylamino0.640.64
9e 2,4-difluoro(Pyridin-3-ylmethyl)amino0.630.63
9f 2,4-difluoro(Thiophen-2-ylmethyl)amino0.630.63
9g 2,4-difluoro(Thiazol-2-ylmethyl)amino1.261.26
Ref: RIF --0.120.06
Ref: INH --0.290.58

RIF: Rifampicin; INH: Isoniazid

Expert Analysis: The data clearly indicates that compounds with a 2,4-difluorophenyl group at the C2 position and a benzyl-heteroatom moiety at the C6 position exhibit the highest potency, with MIC90 values in the sub-micromolar range, approaching the efficacy of first-line TB drugs like Isoniazid.[2] The fluoro substituents on the phenyl ring are critical for this high level of activity.

Metabolic Liabilities and In-Vivo Performance

Despite the excellent in-vitro results, this class of compounds demonstrated poor in-vivo efficacy in mouse models of tuberculosis.[2] Pharmacokinetic studies revealed the reason: a very short metabolic half-life of less than 10 minutes when incubated with mouse liver microsomes.[2][3] The likely metabolic pathway is an oxidative cleavage of the imidazole moiety, a vulnerability suggested by the observation of related side products during chemical synthesis.[2] This highlights a critical aspect of drug development: in-vitro potency does not always translate to in-vivo efficacy, and early metabolic screening is essential.

Experimental Protocol: Mtb/Mm Growth Inhibition Assay

This protocol outlines the self-validating system used to determine the MIC90 values.

  • Bacterial Culture: Autoluminescent Mycobacterium tuberculosis (H37Rv) or Mycobacterium marinum are grown in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 at 37°C (Mtb) or 30°C (Mm).

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Setup: In a 96-well microplate, the bacterial suspension is added to each well containing the diluted compounds. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: Plates are incubated for 7 days (Mtb) or 3 days (Mm) under appropriate temperature conditions.

  • Data Acquisition: Bacterial growth is quantified by measuring the luminescence using a plate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the positive control. The MIC90 is determined as the lowest compound concentration that inhibits at least 90% of the bacterial growth.

Chapter 2: Tricyclic Systems with Antimicrobial Activity: The 9H-Indeno[2,1-c]pyridazine N-oxide Series

Moving to a different structural class, pyridazine N-oxides fused into larger tricyclic systems have also been investigated for their antimicrobial properties. A series of 9H-indeno[2,1-c]pyridazine N-oxides were synthesized and evaluated, demonstrating a different spectrum of activity compared to the imidazo[1,2-b]pyridazines.

Synthesis Rationale and Workflow

The synthesis of these complex heterocyclic N-oxides involves building the tricyclic indenopyridazine core first, followed by oxidation to introduce the N-oxide functionality. This approach secures the rigid, planar structure of the core before the electronically significant N-oxide group is added, which is crucial for its biological interactions.

G cluster_0 Core Synthesis cluster_1 Final Modification A Substituted Indanone Derivative B Hydrazine Condensation A->B C 9H-Indeno[2,1-c]pyridazine Core B->C Ring Formation D Oxidation (e.g., with m-CPBA) C->D E Final Product: 9H-Indeno[2,1-c]pyridazine N-oxide D->E

General Synthetic Workflow for Indeno[2,1-c]pyridazine N-oxides.
In-Vitro Efficacy Assessment

These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, fungi, and the protozoan Trichomonas vaginalis. Unlike the imidazo[1,2-b]pyridazines, they showed no activity against Gram-negative bacteria or fungi.[1] However, specific derivatives displayed moderate to high potency against other microorganisms.

Compound IDKey SubstituentMIC vs. S. aureus (µg/mL)[1]MIC vs. S. epidermidis (µg/mL)[1]MIC vs. T. vaginalis (µg/mL)[1]
3b 3-methylModerate ActivityModerate ActivityNot Reported
4b Benzo[f]cinnoline N-oxideModerate ActivityModerate ActivityNot Reported
5b 9-nitro-benzo[f]cinnoline N-oxideModerate ActivityModerate Activity3.9

Expert Analysis: The results indicate a narrower but distinct spectrum of activity for this class. The most significant finding is the potent activity of the 9-nitro-benzo[f]cinnoline N-oxide (5b) against T. vaginalis, with a MIC value of 3.9 µg/mL.[1] This suggests that the tricyclic N-oxide scaffold could be a promising starting point for developing new anti-protozoal agents. The moderate activity against Gram-positive Staphylococcus species also warrants further investigation.[1]

Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Test
  • Microorganism Preparation: Bacterial strains (S. aureus, S. epidermidis) are grown to a standardized turbidity in Mueller-Hinton broth. T. vaginalis is cultured in trypticase-yeast extract-maltose (TYM) medium.

  • Compound Dilution: Test compounds are serially diluted in the appropriate culture medium within a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized suspension of the target microorganism.

  • Incubation: Plates are incubated at 37°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Analysis and Future Outlook

The two classes of pyridazine-based compounds, while sharing a common heterocyclic core, exhibit markedly different efficacy profiles, driven by their distinct structural features.

Feature3-Methoxy-2-phenylimidazo[1,2-b]pyridazines9H-Indeno[2,1-c]pyridazine N-oxides
Primary Activity Antitubercular (Mtb, Mm)Anti-protozoal (T. vaginalis), Antibacterial (Gram-positive)
Potency High (MIC90 ~0.63 µM against Mtb)High (MIC ~3.9 µg/mL against T. vaginalis)
Spectrum Specific to MycobacteriaNarrow (Gram-positive bacteria, specific protozoa)
Key Structural Feature Fused Imidazo-pyridazine core with methoxy groupFused Indeno-pyridazine core with N-oxide group
In-Vivo Status Inactive due to rapid metabolismNot Reported

Causality and Field-Proven Insights:

  • The imidazo[1,2-b]pyridazine system, particularly with 2,4-difluorophenyl and C6-benzyl-heteroatom substitutions, is highly optimized for potent inhibition of mycobacterial growth. However, its metabolic instability underscores a common pitfall in drug discovery and points to the need for structural modifications that block the oxidative cleavage of the imidazole ring without sacrificing potency.

  • The indeno[2,1-c]pyridazine N-oxide scaffold demonstrates that the pyridazine N-oxide moiety can confer significant biological activity, particularly against protozoa when combined with a nitro group. The rigid, planar tricyclic system likely facilitates intercalation or specific binding to a biological target in T. vaginalis that is absent in bacteria and fungi.

Future Directions: This comparative analysis reveals promising avenues for future research. For the antitubercular series, the primary challenge is metabolic stabilization. Future synthetic efforts should focus on replacing or protecting the metabolically labile imidazole ring. For the antimicrobial N-oxide series, the potent anti-protozoal activity of compound 5b should be explored further, with SAR studies aimed at improving potency and elucidating the mechanism of action.

Crucially, the efficacy demonstrated by these complex derivatives strongly suggests that the simpler, foundational scaffold of 3-Methoxypyridazine 1-oxide remains a largely untapped resource. Its inherent functionality makes it an ideal starting point for generating diverse libraries of novel compounds, potentially leading to the discovery of new therapeutic agents with unique mechanisms of action.

References

  • BenchChem. (2025). Early-Stage Research on 3-methoxy-2-phenylimidazo[1,2-b]pyridazines: A Technical Guide. BenchChem.
  • Farrell, K. D., et al. (2023). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. European Journal of Medicinal Chemistry, 259, 115637. Available at: [Link]

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Comparative

A Comparative Guide to Novel Compounds Synthesized from 3-Methoxypyridazine 1-oxide: Characterization and Performance Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of the synthesis, characterization, and comparative performance of novel compounds derived from 3-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the synthesis, characterization, and comparative performance of novel compounds derived from 3-Methoxypyridazine 1-oxide. As a versatile starting material, its unique electronic properties, conferred by the N-oxide and methoxy groups, offer a gateway to a diverse range of functionalized pyridazine scaffolds with significant potential in medicinal chemistry. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Strategic Advantage of 3-Methoxypyridazine 1-oxide in Drug Discovery

The pyridazine core is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, analgesic, and cardiovascular properties.[1] The introduction of an N-oxide functionality and a methoxy group, as in 3-Methoxypyridazine 1-oxide, significantly modulates the electronic landscape of the pyridazine ring. The N-oxide group acts as an electron-withdrawing group, activating the ring for nucleophilic substitution, while also having the potential to act as an oxygen donor. The methoxy group, an electron-donating group, can influence the regioselectivity of reactions and modulate the pharmacokinetic properties of the resulting derivatives. This unique combination of functionalities makes 3-Methoxypyridazine 1-oxide an attractive and versatile starting material for the synthesis of novel compounds with potentially enhanced biological activity and improved drug-like properties.[2][3]

Synthesis of Novel Derivatives: Harnessing the Reactivity of the N-Oxide Moiety

The synthetic utility of 3-Methoxypyridazine 1-oxide lies in the reactivity of the N-oxide group and the pyridazine ring. The N-oxide can be deoxygenated, or it can direct nucleophilic attack to specific positions on the ring.[4] Furthermore, the methoxy group can be a site for substitution or can influence the reactivity of the adjacent positions. A general route for the synthesis of novel pyridazin-3-one derivatives can be envisioned through nucleophilic substitution reactions.[5]

A plausible synthetic strategy involves the reaction of 3-Methoxypyridazine 1-oxide with various nucleophiles, followed by further functionalization. For instance, reaction with a nitrogen-containing nucleophile could lead to the formation of novel amino-pyridazine derivatives. The choice of solvent and reaction conditions is critical in directing the outcome of these reactions, with both classical heating and microwave irradiation being viable options to accelerate reaction times and improve yields.[6]

Synthetic_Scheme start 3-Methoxypyridazine 1-oxide intermediate1 Intermediate Adduct start->intermediate1 Nucleophile (e.g., R-NH2) product1 Novel Amino-pyridazine Derivative intermediate1->product1 Aromatization product2 Functionalized Pyridazinone product1->product2 Further Functionalization

Caption: A generalized synthetic scheme for the derivatization of 3-Methoxypyridazine 1-oxide.

Comprehensive Characterization of Novel Compounds

The unambiguous identification of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed to elucidate the molecular structure of the derivatives of 3-Methoxypyridazine 1-oxide.

Technique Purpose Expected Observations for a Hypothetical Amino-Derivative
¹H NMR To determine the number and environment of protons.Appearance of new signals corresponding to the amino group protons and shifts in the aromatic protons of the pyridazine ring.
¹³C NMR To identify the carbon skeleton of the molecule.Appearance of new carbon signals from the substituent and shifts in the pyridazine ring carbons, particularly those adjacent to the new functional group.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the novel compound.
Infrared (IR) Spectroscopy To identify the functional groups present.Appearance of new absorption bands corresponding to N-H stretching vibrations of the amino group.
X-ray Crystallography To determine the three-dimensional arrangement of atoms in a crystalline solid.Provides definitive proof of structure and stereochemistry.

The characterization of pyridazinone derivatives often involves detailed analysis of their NMR and IR spectra to confirm the presence of key functional groups.[5][7] For example, in the synthesis of certain pyridazin-3-one derivatives, the appearance of new NH signals in the ¹H NMR spectrum and characteristic C=O stretching bands in the IR spectrum are key indicators of a successful reaction.[5]

Comparative Performance and Biological Evaluation

The synthesized novel compounds from 3-Methoxypyridazine 1-oxide are evaluated for their biological activity against relevant alternative compounds or established drugs. This comparative analysis is crucial for identifying promising lead candidates for further development. The pyridazine scaffold is known to exhibit a wide range of pharmacological activities, and derivatives have shown promise as anticancer, vasorelaxant, and antibacterial agents.[1]

In Vitro Anticancer Activity

Novel pyridazinone derivatives have been synthesized and evaluated for their anticancer properties. For instance, a study on pyridazinone derivatives substituted with methoxy groups showed significant binding affinities to the estrogen receptor α (ERα) kinase domain in silico, suggesting their potential as breast cancer therapeutics.

Compound Target IC₅₀ / Binding Affinity Reference Compound IC₅₀ / Binding Affinity of Reference
Hypothetical Compound A ERα(Experimental Data)Doxorubicin(Literature Value)
Pyridazinone Derivative (literature) ERα-9.1971 kcal/mol (in silico)Doxorubicin(Comparable in silico)
Vasorelaxant Activity

Certain pyridazin-3-one derivatives have demonstrated potent vasorelaxant activities, in some cases superior to existing drugs like hydralazine.[1] These compounds often exert their effects by modulating the nitric oxide (NO) signaling pathway, leading to an increase in endothelial nitric oxide synthase (eNOS) expression.[1]

NO_Signaling_Pathway Compound Novel Pyridazinone Derivative eNOS eNOS Compound->eNOS Upregulates NO Nitric Oxide eNOS->NO Produces sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Caption: Simplified nitric oxide signaling pathway in vasodilation.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

General Synthesis Protocol for a Novel Amino-pyridazine Derivative
  • Reaction Setup: To a solution of 3-Methoxypyridazine 1-oxide (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the desired amine nucleophile (1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at reflux for 24 hours. Alternatively, the reaction can be carried out in a sealed vessel under microwave irradiation at 120°C for 30 minutes.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with brine.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure of the purified compound is confirmed by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Experimental_Workflow start Mix Reactants reaction Heating / Microwave start->reaction tlc Monitor with TLC reaction->tlc workup Solvent Removal & Extraction tlc->workup Reaction Complete purification Column Chromatography workup->purification characterization Spectroscopic Analysis purification->characterization

Caption: A typical experimental workflow for synthesis and purification.

In Vitro Vasorelaxant Activity Assay
  • Tissue Preparation: The thoracic aorta is isolated from a male Wistar rat and cut into rings.

  • Experimental Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.

  • Contraction: The rings are pre-contracted with phenylephrine (1 µM).

  • Drug Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Data Recording: The relaxation responses are recorded isometrically using a force-displacement transducer.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction, and the EC₅₀ value is calculated.

Conclusion and Future Directions

The strategic functionalization of 3-Methoxypyridazine 1-oxide presents a promising avenue for the discovery of novel bioactive compounds. The inherent reactivity of the N-oxide and the electronic influence of the methoxy group provide a versatile platform for generating a diverse chemical library. The preliminary in silico and in vitro data for related pyridazine derivatives suggest that these novel compounds could exhibit potent and selective biological activities. Future work should focus on the synthesis of a broader range of derivatives and their comprehensive biological evaluation in various disease models. The exploration of structure-activity relationships will be crucial in optimizing the potency and pharmacokinetic profiles of these promising new chemical entities.

References

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  • El-Gohary, N. S., & Shaaban, M. I. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(9), 1121-1135. Available at: [Link]

  • Yuliani, S. H., et al. (2023). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Pharmaceutical Sciences and Research. Available at: [Link]

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  • El-Sayed, M. A. A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6296. Available at: [Link]

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